molecular formula C12H11F3N4O B14638325 4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one CAS No. 51999-91-8

4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one

Cat. No.: B14638325
CAS No.: 51999-91-8
M. Wt: 284.24 g/mol
InChI Key: LQLCXEKPWFNLNZ-UHFFFAOYSA-N
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Description

4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains a triazine ring substituted with an amino group, an ethyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have applications in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-ethyl-6-phenyl-1,2,4-triazin-5(4H)-one: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.

    4-Amino-3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in 4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s potential as a pharmaceutical or agrochemical agent .

Properties

CAS No.

51999-91-8

Molecular Formula

C12H11F3N4O

Molecular Weight

284.24 g/mol

IUPAC Name

4-amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-one

InChI

InChI=1S/C12H11F3N4O/c1-2-9-17-18-10(11(20)19(9)16)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2,16H2,1H3

InChI Key

LQLCXEKPWFNLNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(C(=O)N1N)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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